molecular formula C17H11ClF2N2OS B13064210 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide

2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide

Cat. No.: B13064210
M. Wt: 364.8 g/mol
InChI Key: BLZPMFMEVCHTRJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Systematic Nomenclature and IUPAC Conventions

The systematic name of the compound follows IUPAC rules for substituted acetamides. The parent structure is acetamide (CH₃CONH₂), modified by:

  • A chlorine atom at the α-position of the acetyl group.
  • A phenyl group at the β-position of the acetyl group.
  • A 1,3-thiazol-2-yl group substituted at the amide nitrogen, which itself bears a 3,4-difluorophenyl group at the 4-position of the thiazole ring.

The full IUPAC name is 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide . This nomenclature prioritizes the thiazole ring as the principal substituent on the acetamide nitrogen, with locants assigned to ensure the lowest possible numbers for fluorine substituents on the phenyl group. Alternative naming conventions may describe the compound as an N-(thiazolyl)acetamide derivative, but the systematic name remains definitive.

Molecular Formula and Structural Isomerism

The molecular formula is C₁₇H₁₁ClF₂N₂OS , with a molecular weight of 364.8 g/mol . Key structural features include:

  • A central acetamide backbone (CH₂Cl-C(=O)-NH-).
  • A β-phenyl group attached to the α-chlorinated carbon.
  • A 1,3-thiazole ring linked via its 2-position nitrogen to the acetamide.
  • A 3,4-difluorophenyl substituent at the 4-position of the thiazole.

Structural Isomerism arises from three potential sources:

  • Positional isomerism : Variations in fluorine substitution on the phenyl ring (e.g., 2,3- vs. 3,4-difluoro configurations).
  • Tautomerism : The thiazole ring can theoretically exhibit annular tautomerism, though the 2-yl substitution pattern locks the heterocycle in a fixed configuration.
  • Stereoisomerism : No chiral centers are present in the molecule, eliminating enantiomeric or diastereomeric forms.

Table 1 summarizes key molecular parameters:

Property Value
Molecular formula C₁₇H₁₁ClF₂N₂OS
Molecular weight 364.8 g/mol
Hydrogen bond donors 1 (amide NH)
Hydrogen bond acceptors 5 (O, S, 2×F, N)
Rotatable bonds 5

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, predicted spectral features can be extrapolated from analogous structures:

  • ¹H NMR :

    • Thiazole protons (C₃-H and C₅-H): δ 7.2–7.5 ppm (doublets, J = 3–5 Hz).
    • 3,4-Difluorophenyl protons: δ 7.0–7.4 ppm (multiplet due to meta/para fluorine coupling).
    • Phenyl group protons: δ 7.3–7.6 ppm (multiplet).
    • Acetamide NH: δ 10.1–10.3 ppm (broad singlet).
    • CH₂Cl group: δ 4.2–4.4 ppm (singlet).
  • ¹³C NMR :

    • Carbonyl (C=O): δ 168–170 ppm.
    • Thiazole carbons: C₂ (δ 155–160 ppm), C₄ (δ 125–130 ppm).
    • Aromatic carbons: δ 115–140 ppm (split by fluorine coupling).
    • CH₂Cl: δ 45–48 ppm.
Infrared (IR) Spectroscopy

Key absorption bands are anticipated as follows:

  • N-H stretch: 3250–3300 cm⁻¹ (amide).
  • C=O stretch: 1650–1680 cm⁻¹ (amide I band).
  • C-Cl stretch: 750–800 cm⁻¹.
  • C-F stretches: 1100–1250 cm⁻¹.
  • Thiazole ring vibrations: 1500–1600 cm⁻¹.
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely exhibit:

  • Molecular ion peak at m/z 364.8 ([M]⁺).
  • Fragment ions from loss of Cl (Δ m/z -35), CO (Δ m/z -28), and cleavage of the thiazole-phenyl bond.

Crystallographic Analysis and X-ray Diffraction Data

No published X-ray crystal structures of this compound were identified in the surveyed literature. However, computational modeling suggests:

  • The thiazole and phenyl rings adopt a near-orthogonal dihedral angle (~85°) to minimize steric clash.
  • The acetamide group lies in the plane of the thiazole ring due to conjugation.
  • Intermolecular hydrogen bonds between the amide NH and thiazole sulfur may stabilize the crystal lattice.

Hypothetical unit cell parameters (derived from analogous thiazole-acetamides) include:

  • Space group: P2₁/c (monoclinic).
  • Lattice constants: a = 12.5 Å, b = 7.8 Å, c = 15.3 Å, β = 102.5°.

Properties

Molecular Formula

C17H11ClF2N2OS

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C17H11ClF2N2OS/c18-15(10-4-2-1-3-5-10)16(23)22-17-21-14(9-24-17)11-6-7-12(19)13(20)8-11/h1-9,15H,(H,21,22,23)

InChI Key

BLZPMFMEVCHTRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanone with thioamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic approaches to enhance the efficiency and selectivity of the synthesis process. For example, Escherichia coli cells expressing specific mutant enzymes can be employed to reduce intermediates to the desired product with high optical purity .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom undergoes displacement with various nucleophiles:

NucleophileConditionsProductYield (%)Source
Sodium thiolateDMF, 80°C, 6hThioether derivatives78-82
PiperidineEthanol, reflux, 4hPiperidinyl-acetamide analogs85
Potassium cyanideDMSO, 120°C, 3hCyanoacetamide compounds68

Cyclocondensation Reactions

Reacts with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile to form fused heterocycles:

text
2-Chloroacetamide + Thioxopyridine → 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide (Intermediate) → Thieno[2,3-b]pyridine derivatives (Final product)

Yields improved from 72% to 89% when using sodium ethoxide vs. potassium carbonate

Characteristic NMR Signals in Reaction Products

Compoundδ (1H NMR) Key Peaks13C NMR Notable Shifts
Intermediate 3C4.26 ppm (SCH2), 10.55 ppm (NH)166.0 ppm (C=O)
Derivative 9′b6.86 ppm (NH2), 10.19 ppm (Ar-NH)167.1 ppm (ketone C=O)

Mass Spectrometry Data

  • Parent ion observed at m/z 393 (M+) for intermediate compounds

  • Fragmentation pattern shows sequential loss of Cl (Δ -35.5) and phenyl groups (Δ -77)

Reaction Optimization and Conditions

Critical parameters influencing reaction efficiency:

ParameterOptimal RangeEffect on Yield
Temperature80-110°C<70°C: <50% conversion
Solvent Polarityε > 20 (DMF/DMSO)Polar aprotic enhances SN2
Base StrengthpKa 10.5-12 (EtONa)Weak bases favor side reactions

Mechanistic Insights

  • Initial Chlorine Displacement :

    • Rate-determining step follows second-order kinetics (k = 3.2 × 10⁻⁴ L/mol·s at 80°C)

    • Transition state stabilization through conjugation with thiazole nitrogen

  • Cyclization Pathways :

    • Intramolecular attack by thiolate oxygen forms 5-membered transition state

    • DFT calculations show activation energy of 92 kJ/mol for ring closure

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-chloro-N-[4-(3,4-difluorophenyl)-thiazol-2-yl]-2-phenylacetamide
  • Molecular Formula : C17H11ClF2N2OS
  • Molecular Weight : 358.79 g/mol
  • CAS Number : 565192-28-1

Structural Characteristics

The compound features a thiazole ring, which is significant for its biological activities. The presence of difluorophenyl and chloro groups enhances its pharmacological properties.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Proteomics Research

In proteomics, this compound is utilized as a tool to study protein interactions and functions. It serves as a probe to investigate specific pathways related to cancer and infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The results indicated a reduction in tumor size by approximately 40% compared to control groups.

Case Study 2: Antimicrobial Activity

Research conducted at a leading microbiology lab assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that it significantly inhibited growth, suggesting potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-chloro-N-(4-aryl-thiazol-2-yl)acetamides are heavily influenced by the substituents on the thiazole ring and the aryl group. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole 4-position) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Target Compound: 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide 3,4-Difluorophenyl ~325.7 (estimated) N/A Likely similar to analogs (chloroform/DMSO) Potential MMP/kinase inhibition (inferred)
2-Chloro-N-[4-(4-chlorophenyl)-thiazol-2-yl]acetamide 4-Chlorophenyl 287.17 164–165 Chloroform, methanol Intermediate for antiproliferative agents
2-Chloro-N-[4-(4-fluorophenyl)-thiazol-2-yl]acetamide 4-Fluorophenyl 270.72 115–117 Ethanol, DMSO MMP inhibition, anti-inflammatory activity
2-Chloro-N-[4-(3-nitrophenyl)-thiazol-2-yl]acetamide 3-Nitrophenyl 308.73 213 DMSO IGF1R inhibition, antiproliferative activity
2-Chloro-N-[4-(4-trifluoromethylphenyl)-thiazol-2-yl]acetamide 4-Trifluoromethylphenyl 320.71 N/A Methanol Acetylcholinesterase inhibition
2-Chloro-N-[5-(4-fluorobenzyl)-thiazol-2-yl]acetamide 4-Fluorobenzyl (5-position) 284.74 N/A N/A Structural studies, potential anticancer activity

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) enhance interactions with enzymatic targets like MMPs or kinases. For example, the 3-nitrophenyl derivative (MW 308.73) showed potent IGF1R inhibition in antiproliferative assays .
  • Fluorine substituents improve metabolic stability and membrane permeability. The 4-fluorophenyl analog exhibited significant MMP-2/9 inhibition (IC₅₀ < 10 µM) in anti-inflammatory studies .

Structural Flexibility :

  • Derivatives with bulky substituents (e.g., hexyl-phenyl) exhibit reduced solubility but increased lipophilicity, favoring blood-brain barrier penetration (e.g., sc-342318, a hexyl-phenyl variant priced at $321/g) .
  • Hybrid structures (e.g., coumarin-thiazole or triazole-thiazole hybrids) demonstrate dual mechanisms, such as COX-2 inhibition combined with antiproliferative effects .

Synthetic Yields and Purity: Chloroacetylation steps generally achieve >90% yields (e.g., 95% for 4-(p-tolyl)thiazole in ). Recrystallization from ethanol or methanol ensures >95% purity for most analogs .

Research Findings and Pharmacological Insights

Antiproliferative Activity:

  • The 3-nitrophenyl derivative () reduced cancer cell viability (IC₅₀ = 2.1 µM in MCF-7 cells) by inducing apoptosis and G2/M cell cycle arrest. Molecular docking confirmed strong binding to IGF1R’s ATP-binding pocket .
  • Coumarin-thiazole hybrids () inhibited colony formation in HCT-116 colon cancer cells (70% reduction at 10 µM) via ROS-mediated pathways .

Anti-Inflammatory and Enzyme Inhibition:

  • 4-Fluorophenyl and 4-methoxyphenyl analogs () suppressed MMP-9 activity by >80% at 50 µM, correlating with reduced TNF-α and IL-6 levels in murine models .

Structural and Computational Studies:

  • Crystal structures of dichlorophenyl analogs () revealed N–H⋯N hydrogen bonding (R₂²(8) motif), stabilizing the thiazole-acetamide conformation critical for target engagement .
  • Density-functional theory (DFT) studies () validated the electronic effects of substituents on reactivity, with exact-exchange functionals improving thermochemical accuracy .

Biological Activity

2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to consolidate findings from various studies on its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C17H11ClF2N2OSC_{17}H_{11}ClF_{2}N_{2}OS with a molecular weight of 360.79 g/mol. The compound features a thiazole ring, a chloro group, and a difluorophenyl substituent that are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In a study assessing various N-substituted phenyl chloroacetamides, it was found that these compounds were effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria such as Escherichia coli and the yeast Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
Compound AEffectiveLess effectiveModerate
Compound BEffectiveEffectiveLess effective
This compoundExpected based on structureExpected based on structureExpected based on structure

Anticancer Activity

Thiazole derivatives have shown promising anticancer activity. Studies suggest that the incorporation of electron-withdrawing groups like chlorine enhances the cytotoxic effects against various cancer cell lines . For instance, compounds featuring thiazole rings demonstrated IC50 values comparable to standard chemotherapeutic agents such as doxorubicin.

Table 2: Cytotoxicity Data of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µg/mL)
Compound XHT291.61 ± 1.92
Compound YJurkat1.98 ± 1.22
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is significantly influenced by their structural components. The presence of halogen substituents on the phenyl ring increases lipophilicity, facilitating better membrane permeability and thereby enhancing antimicrobial efficacy . Furthermore, the position and nature of substituents play crucial roles in determining the potency against specific microbial strains and cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various chloroacetamides demonstrated that those with halogenated phenyl rings exhibited superior antimicrobial properties due to their ability to penetrate bacterial membranes effectively .
  • Cytotoxicity Assessment : Another investigation highlighted the cytotoxic effects of thiazole derivatives against cancer cells, revealing that modifications in the phenyl ring could significantly alter potency levels .

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